Ethomoxane

説明

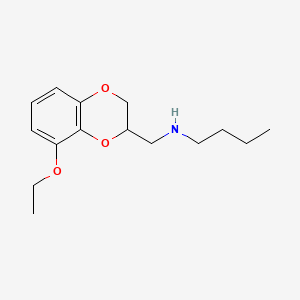

Structure

3D Structure

特性

CAS番号 |

3570-46-5 |

|---|---|

分子式 |

C15H23NO3 |

分子量 |

265.35 g/mol |

IUPAC名 |

N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine |

InChI |

InChI=1S/C15H23NO3/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12/h6-8,12,16H,3-5,9-11H2,1-2H3 |

InChIキー |

WKRAEDUMAWVCOC-UHFFFAOYSA-N |

SMILES |

CCCCNCC1COC2=C(O1)C(=CC=C2)OCC |

正規SMILES |

CCCCNCC1COC2=C(O1)C(=CC=C2)OCC |

外観 |

Solid powder |

他のCAS番号 |

793603-27-7 6038-78-4 |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

6038-78-4 (hydrochloride) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Ethomoxane; Lilly 26125; F 883; F-883; F883; Vortel; USAF EL-32; |

製品の起源 |

United States |

A Technical Guide to the Chemical Structure and Pharmacological Activity of Ethomoxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Ethomoxane, a notable derivative of the 1,4-benzodioxan scaffold. We will dissect its molecular architecture, from the foundational benzodioxan ring system to the key functional groups that dictate its pharmacological profile. The primary mechanism of action, potent and selective α1-adrenergic receptor antagonism, will be explored through a discussion of its role in signaling pathways. This guide synthesizes structural data, mechanistic insights, and representative synthetic considerations to offer a comprehensive resource for professionals engaged in medicinal chemistry and drug discovery.

The Molecular Architecture of Ethomoxane

The pharmacological identity of Ethomoxane is intrinsically linked to its distinct chemical structure. This structure is built upon a versatile and medicinally significant scaffold known as 1,4-benzodioxan.[1][2] This bicyclic system, where a benzene ring is fused to a 1,4-dioxane ring, serves as a privileged structure in drug design, allowing for diverse substitutions that modulate biological activity.[1]

Core Scaffold: The 1,4-Benzodioxan Moiety

The 1,4-benzodioxan core consists of a planar aromatic benzene ring fused with a non-planar, six-membered 1,4-dioxane ring.[1] This combination imparts a unique three-dimensional conformation that is crucial for its interaction with biological targets like enzymes and receptors.[1] The stability of this scaffold, coupled with the multiple sites available for chemical modification on both the aromatic and dioxane rings, makes it an attractive starting point for developing new therapeutic agents.[1]

Key Substituents and their Influence

The specific identity of Ethomoxane is defined by the substituents attached to this core. According to its IUPAC name, N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine, we can deconstruct the molecule:[3]

-

Ethoxy Group (-OCH2CH3): Positioned on the aromatic ring, this group significantly influences the molecule's electronic properties and lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Butylaminomethyl Group (-CH2NH(CH2)3CH3): This side chain, attached to the chiral center of the dioxane ring, is critical for the molecule's interaction with the α1-adrenergic receptor. The secondary amine and the length of the butyl chain are key determinants of binding affinity and selectivity.

Ethomoxane is a racemic mixture, meaning it contains an equal amount of two enantiomers, which are non-superimposable mirror images of each other.[4] The stereochemistry at the C2 position of the dioxane ring can lead to differential binding and activity at biological targets.[5]

Physicochemical and Spectroscopic Properties

A compound's identity is codified by a set of unique identifiers and characterized by its interaction with electromagnetic radiation.

Tabulated Chemical Identifiers

The following table summarizes the key chemical identifiers for Ethomoxane, providing a standardized way to reference this compound in databases and literature.[3][4]

| Identifier | Value | Source |

| IUPAC Name | N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine | PubChem[3] |

| Molecular Formula | C15H23NO3 | PubChem[3] |

| Molecular Weight | 265.35 g/mol | PubChem[3] |

| Canonical SMILES | CCCC NCC1COc2cccc(c2O1)OCC | GSRS[4] |

| InChI | InChI=1S/C15H23NO3/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12/h6-8,12,16H,3-5,9-11H2,1-2H3 | PubChem[3] |

| InChIKey | WKRAEDUMAWVCOC-UHFFFAOYSA-N | GSRS[4] |

| CAS Number | 3570-46-5 | PubChem[3] |

Mechanism of Action: A Structural Perspective

Ethomoxane's primary pharmacological effect is derived from its activity as an alpha-1 (α1) adrenergic receptor antagonist.[6]

Ethomoxane as an α1-Adrenergic Receptor Antagonist

Alpha-1 adrenergic receptors are G-protein coupled receptors found on vascular smooth muscle and other tissues throughout the body.[7][8] When activated by endogenous catecholamines like norepinephrine, these receptors trigger a signaling cascade that leads to smooth muscle contraction, resulting in vasoconstriction and an increase in blood pressure.[8][9]

Ethomoxane functions as a competitive antagonist, binding to α1-adrenoceptors without activating them.[8] By occupying the receptor's binding site, it prevents norepinephrine from binding and initiating the contractile signal. This blockade leads to the relaxation of smooth muscle in arterioles and veins, causing vasodilation and a subsequent lowering of blood pressure.[7][9] This mechanism of action is the basis for the use of α1-blockers in the treatment of conditions like hypertension and benign prostatic hyperplasia (BPH).[7][10]

Visualizing the Antagonistic Action

The following diagram illustrates the signaling pathway of an α1-adrenergic receptor and the inhibitory effect of Ethomoxane.

Caption: Mechanism of α1-adrenergic receptor antagonism by Ethomoxane.

Representative Synthetic Approach

The synthesis of 1,4-benzodioxan derivatives like Ethomoxane typically involves multi-step processes.[11] A common strategy involves the initial formation of the core benzodioxan ring system, followed by the introduction and modification of the necessary side chains.

Conceptual Workflow

A generalized synthetic route can be visualized as follows, often starting from a substituted catechol or salicylaldehyde derivative.

Caption: Conceptual workflow for the synthesis of Ethomoxane derivatives.

Detailed Step-by-Step Protocol (Illustrative)

The following protocol is a representative, generalized example for the synthesis of a 2-aminomethyl-1,4-benzodioxan derivative. Note: This is an illustrative procedure and requires optimization and adherence to all laboratory safety protocols.

-

Step 1: Synthesis of the Benzodioxane Methanol Intermediate.

-

Rationale: This step creates the core heterocyclic structure. Using a starting material like 3-ethoxyphenol and reacting it with epichlorohydrin under basic conditions is a common method to form the fused ring system.

-

Procedure:

-

Dissolve the appropriately substituted catechol or phenol derivative in a suitable solvent (e.g., DMF or acetone).

-

Add a base (e.g., potassium carbonate) to deprotonate the hydroxyl group, forming a phenoxide.

-

Add epibromohydrin or epichlorohydrin dropwise to the reaction mixture.[2]

-

Heat the mixture under reflux for several hours to facilitate the alkylation and subsequent ring closure.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and purify (e.g., via column chromatography) to yield the 1,4-benzodioxane-2-methanol intermediate.

-

-

-

Step 2: Conversion to the Amine (Reductive Amination).

-

Rationale: This step introduces the crucial butylamine side chain. The alcohol intermediate is first oxidized to an aldehyde, which then reacts with butylamine to form an imine. This imine is subsequently reduced to the final secondary amine.

-

Procedure:

-

Oxidize the alcohol intermediate from Step 1 to the corresponding aldehyde using a mild oxidizing agent (e.g., PCC or Swern oxidation).

-

Dissolve the resulting aldehyde in a solvent such as methanol or dichloromethane.

-

Add butylamine to the solution, often with a catalytic amount of acid, to form the imine intermediate.

-

Introduce a reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), to the mixture to reduce the imine to the target secondary amine, Ethomoxane.

-

Quench the reaction, perform an aqueous workup, and extract the final product.

-

Purify the crude product using column chromatography or crystallization to obtain pure Ethomoxane.

-

-

-

Step 3: Structural Verification.

-

Rationale: The identity and purity of the synthesized compound must be rigorously confirmed.

-

Methods: The structure of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.[11] Purity can be assessed using High-Performance Liquid Chromatography (HPLC).

-

Conclusion and Future Directions

Ethomoxane serves as a classic example of the therapeutic potential held within the 1,4-benzodioxan class of compounds.[1] Its well-defined structure directly correlates with its function as a potent α1-adrenergic antagonist. The interplay between the rigid benzodioxan scaffold and the flexible aminomethyl side chain provides a compelling basis for its receptor affinity and selectivity. Understanding this structure-activity relationship is paramount for researchers aiming to design next-generation therapeutics with improved efficacy and safety profiles. Future research may focus on exploring the stereoselective synthesis and pharmacological evaluation of individual Ethomoxane enantiomers, as stereoisomerism often plays a critical role in receptor recognition and biological activity.[5] Further modifications to the aromatic ring or the amine substituent could also lead to novel compounds with modulated selectivity for different α1-adrenoceptor subtypes or even multitarget agents for complex diseases.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19127, Ethomoxane. Available from: [Link]

-

Vitale, P., et al. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent. AIR Unimi. Available from: [Link]

-

Pigini, M., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Il Farmaco, 57(2), 103-12. Available from: [Link]

-

Irshad, M., et al. (2018). Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. Pakistan Journal of Analytical & Environmental Chemistry, 19(2), 181-194. Available from: [Link]

-

Global Substance Registration System (GSRS). ETHOMOXANE. Available from: [Link]

-

Bansal, R. K., & Kumar, S. (2007). Chemistry and pharmacology of benzodioxanes. TSI Journals. Available from: [Link]

-

Bonifazi, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-8. Available from: [Link]

-

National Institutes of Health (2018). Alpha 1 Adrenergic Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available from: [Link]

-

Wikipedia contributors. (2024, January 21). Alpha-1 blocker. In Wikipedia, The Free Encyclopedia. Available from: [Link]

-

CVPharmacology.com. Alpha-Adrenoceptor Antagonists (Alpha-Blockers). Available from: [Link]

-

Renye, R., et al. (2022). Efficacy and safety of adrenergic alpha-1 receptor antagonists in older adults: a systematic review and meta-analysis supporting the development of recommendations to reduce potentially inappropriate prescribing. BMC Geriatrics, 22(1), 589. Available from: [Link]

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. tsijournals.com [tsijournals.com]

- 3. Ethomoxane | C15H23NO3 | CID 19127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha-1 blocker - Wikipedia [en.wikipedia.org]

- 8. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]

- 9. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Efficacy and safety of adrenergic alpha-1 receptor antagonists in older adults: a systematic review and meta-analysis supporting the development of recommendations to reduce potentially inappropriate prescribing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pjaec.pk [pjaec.pk]

Molecular weight and physicochemical properties of Ethomoxane HCl

Topic: Molecular Weight and Physicochemical Properties of Ethomoxane HCl Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethomoxane Hydrochloride (CAS: 6038-78-4) is a synthetic 1,4-benzodioxan derivative historically characterized as an adrenolytic agent and tranquilizer. Chemically defined as N-butyl-8-ethoxy-1,4-benzodioxan-2-methanamine hydrochloride, it belongs to a class of compounds structurally related to potent alpha-adrenergic antagonists like WB-4101.

This guide provides a rigorous technical examination of Ethomoxane HCl, focusing on its molecular weight, physicochemical stability, synthesis pathways, and pharmacological mechanism. It is designed to serve as a reference for researchers investigating benzodioxan scaffolds in medicinal chemistry.

Chemical Identity & Molecular Data

The core identity of Ethomoxane HCl is defined by its benzodioxan heterocycle, which serves as a rigid scaffold displaying an exocyclic secondary amine and an ethoxy ether substituent.

Table 1: Chemical Identification

| Parameter | Data |

| Common Name | Ethomoxane Hydrochloride |

| IUPAC Name | N-[(8-ethoxy-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]butan-1-amine hydrochloride |

| CAS Number (Salt) | 6038-78-4 |

| CAS Number (Free Base) | 3570-46-5 |

| Molecular Formula | C₁₅H₂₃NO₃[1][2][3][4][5][6][7][8][9][10] · HCl |

| Molecular Weight (Salt) | 301.81 g/mol |

| Molecular Weight (Base) | 265.35 g/mol |

| SMILES (Salt) | CCCCNCC1COC2=C(O1)C(=CC=C2)OCC.Cl |

Physicochemical Properties[1][12][13][14]

Understanding the physicochemical behavior of Ethomoxane HCl is critical for formulation and assay development. The hydrochloride salt improves water solubility significantly compared to the lipophilic free base.

Table 2: Physicochemical Profile

| Property | Value / Description | Context |

| Physical State | White to off-white crystalline powder | Typical for amine HCl salts. |

| Melting Point | 190–193 °C | Sharp melting range indicates high crystallinity [1]. |

| Solubility (Water) | Soluble | Ionized form (ammonium) interacts well with aqueous media. |

| Solubility (Organic) | Freely soluble in ethanol, chloroform | Useful for extraction and purification. |

| LogP (Base) | 2.9 (Computed) | Indicates moderate lipophilicity, suitable for CNS penetration [2]. |

| pKa | ~9.0–9.5 (Predicted) | Secondary amine; protonated at physiological pH. |

| Stability | Stable under normal conditions | Hygroscopic; store desicated. Avoid strong oxidizers. |

Structural Analysis & Visualization

The pharmacological specificity of Ethomoxane stems from the spatial arrangement of the n-butyl side chain relative to the benzodioxan oxygen atoms. The following diagram illustrates the chemical connectivity and the distinction between the lipophilic scaffold and the polarizable amine tail.

Figure 1: Structural decomposition of Ethomoxane HCl highlighting functional domains responsible for receptor binding and solubility.

Synthesis & Preparation Protocol

The synthesis of Ethomoxane HCl typically follows a convergent route involving the alkylation of a benzodioxan intermediate. The following protocol describes the standard laboratory preparation via the chloromethyl intermediate, a robust method for 2-substituted benzodioxanes [3].

Reaction Scheme

-

Precursor: 8-Ethoxy-2-hydroxymethyl-1,4-benzodioxan.

-

Activation: Conversion to the alkyl chloride using Thionyl Chloride (

). -

Amination: Nucleophilic substitution with

-butylamine. -

Salt Formation: Precipitation with anhydrous HCl.

Detailed Methodology

Step 1: Chlorination [11]

-

Dissolve 0.1 mol of 8-ethoxy-2-hydroxymethyl-1,4-benzodioxan in dry pyridine (or chloroform with catalytic DMF).

-

Add Thionyl Chloride (0.12 mol) dropwise at 0°C under nitrogen atmosphere.

-

Reflux the mixture for 2–3 hours until gas evolution (

, -

Evaporate solvent in vacuo. Dissolve residue in ether, wash with water, dry over

, and concentrate to yield the 2-chloromethyl intermediate.

Step 2: Amination (Nucleophilic Substitution)

-

Combine the 2-chloromethyl intermediate (0.05 mol) with excess

-butylamine (0.2 mol) in ethanol (50 mL). Note: Excess amine acts as a proton scavenger. -

Heat the mixture in a sealed pressure vessel or reflux for 12–18 hours at 80–100°C.

-

Monitor reaction progress via TLC (Mobile phase: CHCl3/MeOH 9:1).

-

Upon completion, evaporate the solvent and excess butylamine under reduced pressure.

-

Partition the residue between 1M NaOH and Dichloromethane (DCM). Separate the organic layer, dry, and evaporate to obtain Ethomoxane free base as an oil.

Step 3: Hydrochlorination

-

Dissolve the crude oil in a minimum volume of anhydrous diethyl ether or ethanol.

-

Slowly add a solution of HCl in dioxane or bubble dry HCl gas through the solution at 0°C.

-

The white precipitate of Ethomoxane HCl will form immediately.

-

Recrystallize from ethanol/ether to obtain pure crystals (MP: 190–193°C).

Pharmacological Context

Ethomoxane is classified as an adrenolytic agent , specifically acting as an antagonist at

-

Mechanism of Action: It competitively binds to post-synaptic

-adrenoceptors on vascular smooth muscle. By blocking the binding of norepinephrine, it prevents vasoconstriction, leading to vasodilation and a reduction in blood pressure [4].[12] -

Structure-Activity Relationship (SAR): The benzodioxan ring is a "privileged scaffold" for

-blockers. The oxygen atoms in the ring mimic the catechol oxygens of norepinephrine, allowing the molecule to dock into the receptor binding pocket, while the bulky butyl chain prevents receptor activation (antagonism) [5]. -

Research Utility: While largely superseded by selective agents like prazosin in clinical therapy, Ethomoxane remains a valuable probe in pharmacological research for studying receptor subtype selectivity and the effects of benzodioxan derivatives on the central nervous system (tranquilizing effects).

Analytical Characterization

For quality control and identification, the following analytical parameters are standard.

HPLC Method (Recommended)

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) [40:60 v/v].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 270 nm (Characteristic absorption of the benzodioxan chromophore).

-

Retention Time: Predicted ~4–6 minutes depending on exact gradient.

Spectroscopic Data

-

UV/Vis:

at ~275 nm and ~282 nm (typical for alkoxy-substituted benzenes). -

IR (KBr): Strong bands at 2800–3000 cm⁻¹ (Amine salt N-H stretch), 1590 cm⁻¹ (Aromatic C=C), 1260 cm⁻¹ (Ether C-O).

References

-

Merck & Co. (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Entry for Ethomoxane.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19127, Ethomoxane. Retrieved from .

-

Bolchi, C., et al. (2014). "From 2-aminomethyl-1,4-benzodioxane enantiomers to unichiral 2-cyano- and 2-carbonyl-substituted benzodioxanes". Journal of Organic Chemistry, 79(14), 6732-6737.[11]

- Katzung, B. G. (2018). Basic and Clinical Pharmacology. McGraw-Hill Education. (Chapter on Adrenoceptor Antagonists).

- Chapleo, C. B., et al. (1983). "Alpha-adrenoreceptor reagents. 1. Synthesis and structure-activity relationships of some 1,4-benzodioxans". Journal of Medicinal Chemistry, 26(6), 823–831.

Sources

- 1. Ethomoxane | C15H23NO3 | CID 19127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. INTERMEDIATE FOR THE SYNTHESIS OF AMLODIPINE, PREPARATION PROCESS AND CORRESPONDING UTILIZATION - Patent 1125924 [data.epo.org]

- 5. tsijournals.com [tsijournals.com]

- 6. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]

- 7. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. prepchem.com [prepchem.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. From 2-aminomethyl-1,4-benzodioxane enantiomers to unichiral 2-cyano- and 2-carbonyl-substituted benzodioxanes via dichloroamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alpha blocker - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Prazosin as a Selective Antagonist of Norepinephrine-Induced Vasoconstriction

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unraveling Vascular Tone Regulation with Prazosin

The intricate control of vascular smooth muscle tone is fundamental to cardiovascular homeostasis. Norepinephrine, a key catecholamine neurotransmitter of the sympathetic nervous system, plays a pivotal role in regulating blood pressure through vasoconstriction mediated by alpha-1 adrenergic receptors (α1-ARs).[1][2] Understanding the pharmacology of these receptors is crucial for the development of therapeutic agents for conditions such as hypertension.[3][4] Prazosin, a quinazoline derivative, is a potent and selective antagonist of α1-ARs.[2][5] Its high affinity for these receptors makes it an invaluable tool in cardiovascular research to competitively inhibit norepinephrine-induced vasoconstriction.[4][6] Unlike non-selective alpha-blockers, prazosin's minimal effect on presynaptic alpha-2 receptors preserves the negative feedback loop for norepinephrine release, thus preventing significant reflex tachycardia, a common side effect with other vasodilators.[2][5]

These application notes provide a comprehensive guide for researchers on the use of prazosin to inhibit norepinephrine-induced vasoconstriction. We will delve into the underlying molecular mechanisms, provide detailed protocols for in vitro studies using isolated aortic rings, and offer insights into data analysis and interpretation.

Principles and Mechanisms: The Alpha-1 Adrenergic Signaling Cascade and Prazosin's Intervention

Norepinephrine-induced vasoconstriction is initiated by its binding to α1-ARs on the surface of vascular smooth muscle cells.[1] These receptors are G-protein coupled receptors (GPCRs) associated with the Gq alpha subunit.[6] The binding of norepinephrine triggers a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.[6]

Prazosin exerts its inhibitory effect by competitively binding to the α1-ARs, thereby preventing norepinephrine from binding and initiating this signaling cascade.[3][7] This competitive antagonism leads to a rightward shift in the concentration-response curve of norepinephrine, indicating that a higher concentration of the agonist is required to elicit the same level of vasoconstriction in the presence of prazosin.[8]

Signaling Pathway of Norepinephrine-Induced Vasoconstriction

Caption: Norepinephrine signaling cascade leading to vasoconstriction.

Mechanism of Prazosin Inhibition

Caption: Prazosin competitively antagonizes norepinephrine at the α1-AR.

Experimental Protocols: In Vitro Assessment in Isolated Aortic Rings

The isolated aortic ring assay is a robust and widely used ex vivo model to study vascular pharmacology.[9][10] This protocol details the methodology to assess the inhibitory effect of prazosin on norepinephrine-induced vasoconstriction in rat thoracic aorta.

Materials and Reagents

-

Animals: Male Wistar or Sprague-Dawley rats (250-300 g)

-

Chemicals:

-

Norepinephrine bitartrate salt

-

Prazosin hydrochloride[11]

-

Propranolol hydrochloride (to block β-adrenergic receptors)

-

Cocaine hydrochloride (to block neuronal uptake of norepinephrine)

-

Sodium Chloride (NaCl)

-

Potassium Chloride (KCl)

-

Calcium Chloride (CaCl2)

-

Magnesium Sulfate (MgSO4)

-

Potassium Phosphate monobasic (KH2PO4)

-

Sodium Bicarbonate (NaHCO3)

-

Glucose

-

-

Equipment:

Solutions Preparation

-

Krebs-Henseleit Buffer (KHB):

-

NaCl: 118 mM

-

KCl: 4.7 mM

-

CaCl2: 2.5 mM

-

MgSO4: 1.2 mM

-

KH2PO4: 1.2 mM

-

NaHCO3: 25 mM

-

Glucose: 11.1 mM

-

Bubble with carbogen gas for at least 30 minutes before use and maintain a pH of 7.4.

-

-

Norepinephrine Stock Solution (10 mM): Dissolve norepinephrine bitartrate in distilled water with 0.1% ascorbic acid (to prevent oxidation). Prepare fresh daily and protect from light.

-

Prazosin Stock Solution (10 mM): Dissolve prazosin hydrochloride in methanol or dimethyl sulfoxide (DMSO).[11] Subsequent dilutions should be made in KHB.

-

Propranolol and Cocaine Stock Solutions (10 mM): Dissolve in distilled water.

Experimental Workflow

Caption: Workflow for the isolated aortic ring experiment.

Step-by-Step Protocol

-

Aortic Ring Preparation:

-

Euthanize the rat by an approved method.

-

Carefully excise the thoracic aorta and place it in cold KHB.

-

Under a dissection microscope, remove adhering connective and adipose tissue.

-

Cut the aorta into rings of 3-4 mm in width.[10]

-

-

Mounting:

-

Mount each aortic ring in an organ bath chamber containing KHB, maintained at 37°C and continuously bubbled with carbogen gas.

-

Apply an initial tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, with KHB changes every 15-20 minutes.

-

-

Viability Check:

-

After equilibration, contract the rings with a high concentration of KCl (e.g., 80 mM) to check for viability.

-

Wash the rings with fresh KHB and allow them to return to baseline tension.

-

-

Pre-incubation:

-

Add propranolol (1 µM) and cocaine (1 µM) to the KHB to block β-adrenergic receptors and neuronal uptake of norepinephrine, respectively.

-

For the experimental groups, incubate the aortic rings with different concentrations of prazosin (e.g., 1 nM, 10 nM, 100 nM) for 30 minutes.[12] The control group should be incubated with the vehicle used to dissolve prazosin.

-

-

Norepinephrine Concentration-Response Curve:

-

Add norepinephrine cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M).

-

Allow the contraction to reach a plateau at each concentration before adding the next.

-

Record the contractile force generated at each concentration.

-

Data Analysis and Interpretation

-

Data Normalization: Express the contractile response to each concentration of norepinephrine as a percentage of the maximal contraction induced by KCl.

-

Concentration-Response Curves: Plot the percentage of contraction against the logarithm of the norepinephrine concentration for both control and prazosin-treated groups.

-

Schild Analysis: To determine the affinity of prazosin for the α1-AR, a Schild plot analysis can be performed. This involves plotting the log(concentration ratio - 1) against the log of the antagonist (prazosin) concentration. The x-intercept of the linear regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A slope of the Schild regression that is not significantly different from unity suggests competitive antagonism.

Quantitative Data Summary

| Parameter | Value | Tissue/Model | Reference(s) |

| Prazosin In Vitro Concentration | 10⁻⁸ M - 10⁻⁶ M | Rat mesenteric artery | [8][13][14] |

| Prazosin pA₂ Value | ~9.14 | Rabbit cutaneous resistance arteries | [15] |

| Prazosin pA₂ Value | No alteration with aging | Isolated rat aorta | [16] |

| Norepinephrine In Vitro Concentration | 10⁻⁹ M - 10⁻⁵ M | Rat aortic rings | [17] |

| Prazosin In Vivo Dose (rat) | 3 - 10 µg/kg (i.v.) | Pithed rat | [18] |

| Prazosin In Vivo Dose (rat) | 2 - 40 mg/kg (i.p.) | Rat | [19] |

Conclusion and Field-Proven Insights

Prazosin is a powerful and selective tool for investigating the role of α1-adrenergic receptors in vasoconstriction. The protocols outlined in these application notes provide a robust framework for characterizing the inhibitory effects of prazosin on norepinephrine-induced vascular responses.

Key Considerations for Experimental Success:

-

Vehicle Control: Always include a vehicle control group to account for any effects of the solvent used to dissolve prazosin.

-

Endothelium Integrity: The presence or absence of the endothelium can influence vascular responses. For studies focused on the direct effects on smooth muscle, the endothelium can be mechanically removed.

-

Species Differences: Be aware that receptor pharmacology can vary between species. The provided protocols are for rat aorta, and modifications may be necessary for other animal models.

-

Data Reproducibility: Ensure consistency in tissue handling, buffer composition, and experimental conditions to obtain reproducible results.

By adhering to these detailed protocols and considering the key insights, researchers can confidently and accurately utilize prazosin as a selective antagonist to further our understanding of cardiovascular physiology and pharmacology.

References

-

Prazosin - StatPearls - NCBI Bookshelf. (2023). Retrieved from National Center for Biotechnology Information. [Link]

-

What is the mechanism of action of prazosin (alpha-1 adrenergic blocker)? - Dr.Oracle. (2025). Retrieved from Dr.Oracle. [Link]

-

What is the mechanism of Prazosin Hydrochloride? - Patsnap Synapse. (2024). Retrieved from Patsnap. [Link]

-

What is the mechanism of action (MOA) of Prazosin? - Dr.Oracle. (2026). Retrieved from Dr.Oracle. [Link]

-

Prazosin - LITFL. (2025). Retrieved from Life in the Fast Lane. [Link]

-

Prazosin has low potency at α1A-adrenoceptors and high potency at α1D -adrenoceptors in rat vas deferens - PubMed. (2013). Retrieved from National Center for Biotechnology Information. [Link]

-

Clinical Pharmacology and Therapeutic Role of Prazosin and Related Alpha-Adrenoceptor Antagonists. (n.d.). Retrieved from Springer. [Link]

-

Selective alpha 1-adrenergic antagonists: therapeutically relevant antihypertensive agents. (n.d.). Retrieved from PubMed. [Link]

-

Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]

-

Differential blocking effects of prazosin and yohimbine on vasopressor responses to sympathetic nerve stimulation and intravenous norepinephrine in the pithed rat - PubMed. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]

-

What is the drug class of Prazosin (alpha-1 adrenergic receptor antagonist)? - Dr.Oracle. (2025). Retrieved from Dr.Oracle. [Link]

-

Reassessment of the blocking activity of prazosin at low and high concentrations on sympathetic neurotransmission in the isolated mesenteric vasculature of rats - PubMed. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]

-

pD2 values of noradrenaline and pA2 values of prazosin vs.... - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]

-

Effect of prazosin on norepinephrine concentration and turnover in rat brain and heart. (n.d.). Retrieved from PubMed. [Link]

-

Effect of prazosin on the concentration–response curve to A-61603 (left... - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]

-

Norepinephrine induces expression of c-fos mRNA through the alpha-adrenoceptor in rat aortic rings - PubMed. (1995). Retrieved from National Center for Biotechnology Information. [Link]

-

In vitro Relaxation of Arteries and Veins by Prazosin: Alpha-Adrenergic Blockade with No Direct Vasodilation1. (n.d.). Retrieved from Karger. [Link]

-

In Vitro Relaxation of Arteries and Veins by Prazosin: Alpha-Adrenergic Blockade With No Direct Vasodilation - PubMed. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]

-

Investigation of alpha1-adrenoceptor subtypes mediating vasoconstriction in rabbit cutaneous resistance arteries - PubMed. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]

-

Effects of aging on alpha 1-adrenoceptor mechanisms and the inhibitory effect of diltiazem on noradrenaline maximum response in isolated rat aortic preparation - PubMed. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]

-

formulation and invitro evaluation of prazosin hydrochloride unfolding type gastro retentive film - ResearchGate. (2025). Retrieved from ResearchGate. [Link]

-

Cardiovascular effects of prazosin in normotensive and genetically hypertensive rats | Scilit. (n.d.). Retrieved from Scilit. [Link]

-

Prazosin selectively antagonizes norepinephrine contractions at low-affinity, non-alpha adrenoceptor sites (extraceptors) in arterial muscle - PubMed. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]

-

FORMULATION AND EVALUATION OF TASTE MASKED FAST DISSOLVING TABLET OF PRAZOSIN HYDROCHLORIDE - Journal of Drug Delivery and Therapeutics. (2018). Retrieved from Journal of Drug Delivery and Therapeutics. [Link]

-

In Vitro - Asian Journal of Pharmacy and Technology. (n.d.). Retrieved from Asian Journal of Pharmacy and Technology. [Link]

-

Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. (2010). Retrieved from Der Pharmacia Lettre. [Link]

-

Floating microspheres of prazosin hydrochloride: Formulation, characterization and in - Scholars Research Library. (n.d.). Retrieved from Scholars Research Library. [Link]

-

From rat aorta to resistance arteries: measuring vascular contractility - REPROCELL. (2023). Retrieved from REPROCELL. [Link]

-

Cardiovascular effects of prazosin in normotensive and genetically hypertensive rats - PubMed. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]

-

General protocol to set up novel application of the aortic ring assay.... - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]

-

Signal transduction pathways involved in particulate matter induced relaxation in rat aorta–Spontaneous hypertensive versus Wi. (2006). Retrieved from ScienceDirect. [Link]

Sources

- 1. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. What is the mechanism of Prazosin Hydrochloride? [synapse.patsnap.com]

- 4. karger.com [karger.com]

- 5. Selective alpha 1-adrenergic antagonists: therapeutically relevant antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. litfl.com [litfl.com]

- 7. droracle.ai [droracle.ai]

- 8. In vitro relaxation of arteries and veins by prazosin: alpha-adrenergic blockade with no direct vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rat Aortic Ring Assay | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. reprocell.com [reprocell.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Reassessment of the blocking activity of prazosin at low and high concentrations on sympathetic neurotransmission in the isolated mesenteric vasculature of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. karger.com [karger.com]

- 15. Investigation of alpha1-adrenoceptor subtypes mediating vasoconstriction in rabbit cutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of aging on alpha 1-adrenoceptor mechanisms and the inhibitory effect of diltiazem on noradrenaline maximum response in isolated rat aortic preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Norepinephrine induces expression of c-fos mRNA through the alpha-adrenoceptor in rat aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Differential blocking effects of prazosin and yohimbine on vasopressor responses to sympathetic nerve stimulation and intravenous norepinephrine in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of prazosin on norepinephrine concentration and turnover in rat brain and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Systematic Approach to Solvent Selection for Ethomoxane Free Base and its Hydrochloride Salt

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for Ethomoxane free base and its corresponding hydrochloride (HCl) salt. The document elucidates the fundamental physicochemical principles governing the differential solubility of these two forms, rooted in the acid-base properties of Ethomoxane's secondary amine moiety. We present a logical workflow for solvent selection, detailed experimental protocols for solubility screening and interconversion, and a comparative data table for common laboratory solvents. The aim is to empower researchers to make informed, efficient, and application-appropriate decisions for tasks ranging from chemical synthesis and purification to formulation and analytical characterization.

Introduction

Ethomoxane, N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine, is a small molecule of significant interest in pharmacological research.[1] As with many amine-containing compounds, it can exist in its neutral "free base" form or as a salt, most commonly the hydrochloride salt.[2] The choice between these forms and, critically, the selection of an appropriate solvent system are pivotal decisions that impact every stage of the research and development pipeline.[3] An incorrect solvent can lead to poor yield during synthesis, failed purification, inaccurate analytical results, or unstable formulations.

The presence of solvents is integral to nearly all pharmaceutical processes.[4] Therefore, a systematic, principles-based approach to solvent selection is not merely a matter of convenience but a requirement for robust and reproducible science. This guide moves beyond simple trial-and-error by explaining the causal relationships between the molecular form of Ethomoxane, solvent properties, and resulting solubility.

The objective of this document is to provide:

-

A clear explanation of the chemical differences between Ethomoxane free base and its HCl salt.

-

A logical framework for selecting solvents based on the intended application.

-

Validated, step-by-step protocols for solubility determination and chemical interconversion.

Physicochemical Principles: Free Base vs. Hydrochloride Salt

The dramatic difference in solubility between Ethomoxane free base and its HCl salt is dictated by the basicity of its secondary amine nitrogen and the resulting polarity of the molecule.[5]

The Role of the Amine Functional Group

The chemistry of Ethomoxane is dominated by the lone pair of electrons on its secondary amine nitrogen, which makes the molecule a weak base.[5] This amine can accept a proton (H+) from an acid, such as hydrochloric acid, to form a protonated, positively charged ammonium salt. This reversible acid-base reaction is the cornerstone of its differential solubility.

R₂NH (Free Base) + HCl ⇌ R₂NH₂⁺Cl⁻ (Hydrochloride Salt)

Ethomoxane Free Base

-

Polarity: The free base is a moderately polar but overall neutral molecule. While it contains polar C-O and C-N bonds, the carbon-rich butyl and benzodioxin structures lend it significant non-polar character.

-

Solubility Mechanism: Its solubility in organic solvents is governed by dipole-dipole interactions and van der Waals forces. It interacts favorably with solvents of similar, moderate polarity.

-

Expected Solubility: High solubility is expected in a range of organic solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. It will exhibit low to negligible solubility in highly polar protic solvents like water, especially at neutral or alkaline pH.[6][7]

Ethomoxane Hydrochloride

-

Polarity: The hydrochloride salt is an ionic compound, composed of the protonated ethomoxanium cation (R₂NH₂⁺) and the chloride anion (Cl⁻). This salt form is highly polar.

-

Solubility Mechanism: Its solubility is driven by strong ion-dipole interactions with polar solvent molecules. Polar protic solvents, like water and alcohols, are particularly effective as they can solvate both the cation and the anion through hydrogen bonding.[8]

-

Expected Solubility: High solubility is expected in polar protic solvents such as water, methanol, and ethanol.[9] Conversely, it will be poorly soluble in non-polar or low-polarity aprotic solvents like heptane, toluene, or diethyl ether.[6]

The Critical Role of pKa and pH

The interconversion between the free base and the salt form is governed by the pKa of the secondary amine's conjugate acid (R₂NH₂⁺) and the pH of the aqueous solution. The pKa is the pH at which 50% of the molecules are in the free base form and 50% are in the protonated salt form.[10]

-

At pH << pKa: The equilibrium shifts to the right. The protonated (salt) form dominates, favoring solubility in aqueous media.

-

At pH >> pKa: The equilibrium shifts to theleft. The neutral (free base) form dominates, favoring solubility in organic solvents and precipitating from aqueous media.[7]

This pH-dependent solubility is a powerful tool that can be exploited for purification and extraction.[5][11]

Strategic Solvent Selection Workflow

A systematic approach to solvent selection begins with defining the goal. The following workflow provides a decision-making framework for choosing an appropriate solvent system.

Caption: Logical workflow for initial solvent selection.

Comparative Solubility Data (Predictive)

The following table summarizes the expected qualitative solubility of Ethomoxane free base and its HCl salt in a range of common laboratory solvents, based on the principles of "like dissolves like." This table should be used as a starting point for experimental verification as described in Protocol 6.1.

| Solvent | Type | Polarity Index | Ethomoxane Free Base Solubility | Ethomoxane HCl Salt Solubility | Rationale |

| Water | Polar Protic | 10.2 | Insoluble | High | The ionic salt form readily dissolves via ion-dipole interactions. |

| Methanol (MeOH) | Polar Protic | 6.6 | Medium | High | Highly polar and protic; effectively solvates the ionic salt. |

| Ethanol (EtOH) | Polar Protic | 5.2 | Medium-High | High | Similar to methanol, excellent for dissolving the polar salt form. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | High | High | High polarity accommodates both forms, capable of dissolving salts. |

| Acetonitrile (ACN) | Polar Aprotic | 6.2 | High | Low | Polar enough for the free base, but lacks protic character to effectively dissolve the salt. |

| Dichloromethane (DCM) | Moderately Polar | 3.4 | High | Insoluble | Ideal polarity for the less polar free base; poor solvent for ionic salts. |

| Tetrahydrofuran (THF) | Moderately Polar | 4.2 | High | Insoluble | Aprotic ether that is an excellent solvent for the free base.[6] |

| Ethyl Acetate (EtOAc) | Moderately Polar | 4.3 | High | Very Low | Common organic solvent suitable for the free base but not the salt.[12] |

| Acetone | Polar Aprotic | 5.4 | High | Low / Very Low | Good solvent for many organic compounds but generally poor for hydrochloride salts.[13] |

| Toluene | Non-Polar | 2.4 | Medium | Insoluble | Non-polar aromatic solvent suitable for the free base's organic character. |

| Heptane / Hexanes | Non-Polar | 0.0 | Low / Very Low | Insoluble | Aliphatic solvent is too non-polar even for the free base. |

Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for determining solubility and performing chemical interconversions.

Protocol: Small-Scale Solubility Screening

Objective: To experimentally determine the solubility of Ethomoxane (free base or HCl salt) in a panel of selected solvents.

Materials:

-

Ethomoxane (free base or HCl salt)

-

Selection of solvents from Table 5.0

-

2 mL glass vials with caps

-

Analytical balance (readable to 0.1 mg)

-

Calibrated micropipettes or graduated cylinders

-

Vortex mixer

-

Water bath or heating block

Procedure:

-

Preparation: Place 2.0 mg (± 0.1 mg) of the Ethomoxane compound into a clean, labeled 2 mL glass vial.

-

Initial Solvent Addition: Add 100 µL of the first test solvent to the vial. This corresponds to an initial concentration of 20 mg/mL.

-

Mixing: Cap the vial securely and vortex for 30-60 seconds at room temperature.

-

Visual Observation: Visually inspect the vial against a dark background.

-

Soluble: The solution is completely clear with no visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid material appears largely unaffected.

-

-

Incremental Solvent Addition: If the compound is not fully soluble, add another 100 µL of the solvent (total volume 200 µL, concentration 10 mg/mL). Vortex and observe again. Continue this process up to a final volume of 1.0 mL (2 mg/mL). Record the concentration at which complete dissolution occurs.

-

Effect of Temperature (Optional): If a compound is insoluble or partially soluble at room temperature, gently warm the vial in a water bath to 40-50°C for 5 minutes. Observe if heating improves solubility. Note any changes upon cooling back to room temperature (precipitation may occur).

-

Data Recording: Record results in a systematic table, noting solubility as >20 mg/mL, 10-20 mg/mL, 2-10 mg/mL, or <2 mg/mL for each solvent.

Protocol: Interconversion of Ethomoxane Forms

This protocol leverages the pH-dependent solubility of Ethomoxane for chemical conversion and purification.

Caption: Workflow for the interconversion of Ethomoxane forms.

A. Conversion of HCl Salt to Free Base (Basification & Extraction)

-

Dissolve Ethomoxane HCl salt in a minimal amount of deionized water in a separatory funnel.

-

Add an immiscible organic solvent with high solubility for the free base (e.g., ethyl acetate or DCM, approx. 20x the volume of water).[11]

-

Slowly add a 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution dropwise while swirling. Monitor the pH of the aqueous layer with pH paper, continuing addition until the pH is >10.

-

Stopper the funnel and shake vigorously for 1 minute, venting frequently.

-

Allow the layers to separate. The deprotonated, neutral free base will partition into the organic layer.[5]

-

Drain the lower aqueous layer and collect the upper organic layer.

-

Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the pure Ethomoxane free base.

B. Conversion of Free Base to HCl Salt (Salt Formation)

-

Dissolve the Ethomoxane free base in a suitable anhydrous organic solvent in which the HCl salt is insoluble (e.g., diethyl ether or cold ethyl acetate).[12]

-

While stirring, slowly add a stoichiometric amount (1.0 equivalent) of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane).

-

The Ethomoxane HCl salt will precipitate out of the solution as a solid.

-

Continue stirring for 15-30 minutes in an ice bath to ensure complete precipitation.

-

Collect the solid salt by vacuum filtration.

-

Wash the collected solid with a small amount of the cold anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Dry the solid under vacuum to yield the pure Ethomoxane HCl salt.

Application-Specific Considerations

-

Nuclear Magnetic Resonance (NMR): For the free base, deuterated chloroform (CDCl₃) is typically an excellent choice. For the HCl salt, deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are preferred.

-

Chromatography (HPLC): Mobile phases commonly use solvents in which both forms have some solubility, such as acetonitrile and methanol, buffered with water. The pH is often adjusted with additives like formic acid or trifluoroacetic acid (TFA) to ensure the analyte is in a single, consistent protonation state (the salt form) for sharp, reproducible peaks.

-

Long-Term Storage: For long-term storage in solution, the choice depends on stability. Salts are often more crystalline and stable as solids. If a solution is required, use a high-purity aprotic solvent like DMSO or DMF, stored at -20°C or -80°C under an inert atmosphere (argon or nitrogen) to prevent degradation.

Conclusion

The selection of an appropriate solvent for Ethomoxane is a critical determination guided by its molecular form—the less polar free base or the highly polar hydrochloride salt. The free base demonstrates high solubility in moderately polar organic solvents, whereas the hydrochloride salt dissolves readily in polar protic solvents like water and alcohols. This dichotomous behavior, governed by the pH-dependent protonation of the amine functional group, can be strategically employed for purification, analysis, and formulation. By applying the principles and protocols outlined in this note, researchers can establish robust, reproducible, and efficient workflows for their studies involving Ethomoxane.

References

-

Grodowska, K., & Parczewski, A. (2010). Solvent selection for pharmaceuticals. ResearchGate. [Link]

- DeAngelis, F., & Rotz, L. (2022). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. ACS Sustainable Chemistry & Engineering.

-

MDPI. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethomoxane. PubChem Compound Database. Retrieved from [Link]

-

Coastview Solvents. (2023). Understanding the Role of Solvents in Pharmaceutical Manufacturing. Coastviewsolvents.com. [Link]

-

ResearchGate. (2018). Difference between amino acid free base and its hydrochloride salt?. ResearchGate. [Link]

-

Bio-Works. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?. Bio-Works. [Link]

-

Reddit. (2017). Amino Acid Freebase vs. HCl Salt. r/chemistry. [Link]

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. University of Alberta Chemistry. [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. Sciencemadness Discussion Board. [Link]

-

Sciencemadness.org. (2021). Forming oxalte salts of amines. Sciencemadness Discussion Board. [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid?. Quora. [Link]

-

Serajuddin, A. T. M., & Pudipeddi, M. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]

-

Chemistry LibreTexts. (2025). Basicity of Amines. Chemistry LibreTexts. [Link]

-

ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. ResearchGate. [Link]

-

Sciencemadness.org. (2007). amine salt formation in ketones as solvents. Sciencemadness Discussion Board. [Link]

- Google Patents. (n.d.). Recovery of amines from by-product chloride salts.

-

Filo. (2026). Outline a general procedure for the separation of amines from neutral compounds. Filo. [Link]

-

University of Illinois Springfield. (n.d.). CHAPTER 21: AMINES. UIS. [Link]

-

Global Substance Registration System. (n.d.). ETHOMOXANE. GSRS. [Link]

-

Global Substance Registration System. (n.d.). ETHOMOXANE HYDROCHLORIDE, (-)-. GSRS. [Link]

-

University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Organic Chemistry Data. [Link]

Sources

- 1. Ethomoxane | C15H23NO3 | CID 19127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. coastviewsolvents.com [coastviewsolvents.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. reddit.com [reddit.com]

- 7. Isolation (Recovery) [chem.ualberta.ca]

- 8. quora.com [quora.com]

- 9. CHAPTER 21: AMINES [research.cm.utexas.edu]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Outline a general procedure for the separation of amines from neutral com.. [askfilo.com]

- 12. sciencemadness.org [sciencemadness.org]

- 13. sciencemadness.org [sciencemadness.org]

Improving Ethomoxane solubility in aqueous physiological buffers

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of Ethomoxane. Our goal is to move beyond simple protocols and provide a framework for understanding and overcoming these challenges through sound scientific principles and field-proven methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is Ethomoxane so difficult to dissolve in standard aqueous physiological buffers like PBS (pH 7.4)?

A: The difficulty in dissolving Ethomoxane in neutral aqueous solutions stems directly from its molecular structure. At its core, Ethomoxane is a lipophilic ("fat-loving") molecule. This characteristic is predicted by its calculated partition coefficient (XLogP3 = 2.9), which indicates a preference for non-polar environments over aqueous ones.[1]

The principle of "like dissolves like" governs solubility.[2] Water is a highly polar solvent that forms strong hydrogen bonds. The large, non-polar regions of the Ethomoxane molecule (the benzodioxan ring system and the butyl side-chain) disrupt these water-water interactions, making it energetically unfavorable for the compound to dissolve.[3]

However, the molecule possesses a critical feature we can exploit: a secondary amine group (-NH-). This group is a weak base, meaning it can accept a proton (H+) to become positively charged. This charged, or ionized, form is significantly more polar and thus more readily soluble in water. In a neutral pH 7.4 buffer, only a small fraction of Ethomoxane molecules will be protonated, leaving the majority in the poorly soluble, neutral "free base" form.

Table 1: Key Physicochemical Properties of Ethomoxane

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃NO₃ | [1][4] |

| Molecular Weight (Free Base) | 265.35 g/mol | [1][4] |

| Molecular Weight (HCl Salt) | 301.81 g/mol | [5] |

| Predicted LogP (XLogP3) | 2.9 | [1] |

| Form | Racemic mixture | [6] |

Q2: What is the single most effective first step to improve Ethomoxane solubility?

A: The most critical first step is to use the hydrochloride (HCl) salt form of Ethomoxane .[5][6]

Causality: The HCl salt is commercially available and is specifically manufactured to address the inherent poor water solubility of the parent compound, or "free base". In this form, the basic amine group on Ethomoxane has already been protonated by hydrochloric acid to form an ammonium salt (-NH₂⁺Cl⁻). When this salt is introduced to an aqueous medium, it readily dissociates into the charged, water-soluble Ethomoxane cation and a chloride anion. This strategy is a fundamental chemical modification used to enhance the solubility of many weakly basic drugs.[7] Attempting to dissolve the free base form directly in a neutral buffer is the most common source of experimental failure.

Q3: I am using Ethomoxane HCl, but it still won't dissolve at my desired concentration in PBS (pH 7.4). What is my next step?

A: This is a common scenario where the desired experimental concentration exceeds the intrinsic solubility of Ethomoxane HCl in a neutral pH buffer. While the salt form is more soluble than the free base, its solubility is still finite and highly dependent on pH. At pH 7.4, a significant portion of the protonated, soluble form can revert to the poorly soluble free base, causing precipitation.

Your primary strategy should be to prepare a concentrated stock solution using a method that ensures complete dissolution, which can then be diluted into your final physiological buffer. The two most reliable methods are the Co-solvent Approach and the pH Adjustment Approach .

Below is a logical workflow to guide your decision.

Caption: Troubleshooting workflow for Ethomoxane solubilization.

Detailed Protocols & Methodologies

Protocol 1: The Co-Solvent Approach (Recommended)

This method utilizes a small amount of a water-miscible organic solvent to create a highly concentrated stock solution.[8][9] This is often the most effective and reproducible method for compounds like Ethomoxane.

Principle of Causality: Organic solvents like Dimethyl Sulfoxide (DMSO) or Ethanol are less polar than water and can effectively solvate the lipophilic portions of the Ethomoxane molecule, breaking apart the solid crystal lattice. When this concentrated stock is diluted into a large volume of aqueous buffer, the individual Ethomoxane molecules are dispersed faster than they can aggregate and precipitate.

Materials:

-

Ethomoxane HCl powder

-

Dimethyl Sulfoxide (DMSO), anhydrous or cell-culture grade

-

OR Ethanol (200 proof / Absolute)

-

Sterile microcentrifuge tubes or glass vials

-

Calibrated pipettes

-

Vortex mixer

-

Target physiological buffer (e.g., PBS, HBSS, DMEM)

Step-by-Step Methodology:

-

Weighing: Accurately weigh the required amount of Ethomoxane HCl powder. Perform this in a fume hood or designated weighing station.

-

Self-Validation: Always use a calibrated analytical balance and record the exact weight. This is critical for accurate final concentrations.

-

-

Solvent Addition: Add the co-solvent (e.g., DMSO) to the powder to achieve a high concentration stock, for example, 100 mM.

-

Calculation Example (for 100 mM stock):

-

Ethomoxane HCl MW = 301.81 g/mol

-

To make 1 mL of 100 mM stock, you need 0.1 mmol.

-

Weight = 0.0001 mol * 301.81 g/mol = 0.03018 g = 30.18 mg.

-

Add 1 mL of DMSO to 30.18 mg of Ethomoxane HCl.

-

-

-

Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath or sonicate for 5-10 minutes until the solution is completely clear and free of particulates.

-

Self-Validation: A visually clear solution is the primary indicator of complete dissolution.

-

-

Serial Dilution: Perform serial dilutions from your concentrated stock into your final aqueous physiological buffer.

-

CRITICAL: Always add the stock solution to the buffer, not the other way around. Pipette the small volume of stock directly into the larger volume of buffer while vortexing or stirring to ensure rapid dispersion.

-

Example: To make a 100 µM final solution from a 100 mM stock, you need a 1:1000 dilution. Add 1 µL of the 100 mM stock to 999 µL of your buffer.

-

-

Final Check: Ensure the final working solution is clear. The final concentration of the co-solvent should be kept to a minimum, typically ≤0.5% v/v, to avoid impacting biological systems.

Table 2: Common Co-solvents for In Vitro Studies

| Co-Solvent | Typical Max Concentration | Notes |

| DMSO | 0.1% - 0.5% | Highly effective but can be toxic to some cell lines at higher concentrations. |

| Ethanol | 0.1% - 1.0% | Generally less toxic than DMSO but may be slightly less effective for highly lipophilic compounds. Can evaporate over time, changing concentration.[10] |

| PEG 400 | 1% - 5% | A good option for in vivo studies; less common for in vitro cell culture. |

Q4: My Ethomoxane solution in buffer turned cloudy after storage in the fridge. What happened and how can I fix it?

A: This indicates that the compound has precipitated out of solution, a common issue for poorly soluble compounds stored at lower temperatures.

Causality: Solubility is temperature-dependent. As the temperature decreases, the kinetic energy of the solvent molecules drops, reducing their ability to keep the less-soluble Ethomoxane molecules solvated. The solution becomes supersaturated at the lower temperature, leading to precipitation.

Troubleshooting Steps:

-

Warm and Agitate: Before use, warm the vial to room temperature or 37°C and vortex vigorously. Sonication can also help re-dissolve the precipitate.

-

Visual Inspection: Always inspect the solution for clarity before adding it to your experiment. If particulates remain, do not use it.

-

Prevention:

-

Store as Aliquots: Prepare single-use aliquots of your working solution to minimize temperature fluctuations from repeated freeze-thaw cycles.

-

Store as Stock: For long-term storage, it is far more reliable to store the concentrated stock solution (e.g., in DMSO at -20°C or -80°C) and prepare the final aqueous dilution fresh for each experiment.[11] Anhydrous DMSO stocks are generally very stable.

-

Q5: How does pH affect the equilibrium and solubility of Ethomoxane?

A: The pH of the solution is a critical determinant of Ethomoxane's solubility because it controls the equilibrium between the charged (soluble) and neutral (insoluble) forms.

Mechanism: As a weak base, Ethomoxane's amine group exists in a pH-dependent equilibrium. In acidic conditions (low pH), there is an excess of protons (H⁺), which pushes the equilibrium towards the protonated, positively charged, and water-soluble form. In basic conditions (high pH), protons are scarce, and the equilibrium shifts towards the neutral, deprotonated, and poorly water-soluble free base form.

Caption: pH-dependent equilibrium of Ethomoxane.

This principle is why preparing a stock in a slightly acidic buffer (e.g., pH 4.0-5.0) can be an effective alternative to using organic co-solvents, as it forces the majority of the compound into its soluble state.[11] However, one must always consider if the final pH, after dilution into the experimental buffer, will be compatible with the biological system under study.

References

-

Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. American Pharmaceutical Review. [Link]

-

SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY WATER - ijprems. International Journal of Progressive Research in Engineering Management and Science. [Link]

-

Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. [Link]

-

Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Pharmaceutics. [Link]

-

Toxicological Profile for Ethylene Oxide - ATSDR. Agency for Toxic Substances and Disease Registry. [Link]

-

Ethomoxane | C15H23NO3 | CID 19127 - PubChem. National Institutes of Health. [Link]

-

Solubilization and purification of the alpha 1-adrenergic receptor using a novel affinity resin. Proceedings of the National Academy of Sciences. [Link]

-

Solubilization of rat liver alpha 1-adrenergic receptors. Agonist specific alteration in receptor binding affinity - PubMed. National Institutes of Health. [Link]

-

ETHOMOXANE, (-)- - gsrs. Global Substance Registration System. [Link]

-

2.1 Physical and chemical properties of environmental contaminants - Fiveable. Fiveable. [Link]

-

ETHOMOXANE - gsrs. Global Substance Registration System. [Link]

- US6075038A - Alpha 1a adrenergic receptor antagonists - Google Patents.

-

Alpha blocker - Wikipedia. Wikipedia. [Link]

-

ETHOMOXANE HYDROCHLORIDE, (-)- - gsrs. Global Substance Registration System. [Link]

-

An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action - PMC. National Institutes of Health. [Link]

-

Mechanisms of action of teniposide (VM-26) and comparison with etoposide (VP-16). Seminars in Oncology. [Link]

-

Solubility of organic compounds (video) - Khan Academy. Khan Academy. [Link]

-

Epothilones: mechanism of action and biologic activity - PubMed. National Institutes of Health. [Link]

-

Mechanism of action of antitumor drug etoposide: a review - PubMed. National Institutes of Health. [Link]

-

Description and Solubility. U.S. Pharmacopeia. [Link]

-

The stability of aqueous ethanol solutions after 13 years storage. ResearchGate. [Link]

-

Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. ResearchGate. [Link]

-

Effect of 18-Crown-6 on Oxytocin Stability in Aqueous Buffer Solutions - PMC. National Institutes of Health. [Link]

-

Stability assessment of ketoconazole in aqueous formulations. ResearchGate. [Link]

Sources

- 1. Ethomoxane | C15H23NO3 | CID 19127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. fiveable.me [fiveable.me]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ijsrtjournal.com [ijsrtjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Preventing racemization during Ethomoxane derivative synthesis

This guide functions as a specialized Technical Support Center for chemical process engineers and medicinal chemists. It addresses the critical challenge of maintaining enantiomeric excess (ee%) during the synthesis of Ethomoxane (2-((butylamino)methyl)-8-ethoxy-1,4-benzodioxan) and its derivatives.

Topic: Prevention of Racemization in 2-Substituted-1,4-Benzodioxan Scaffolds Ticket ID: ETH-RAC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Hidden" Racemization Risks

You are likely accessing this guide because your chiral HPLC data shows an unexpected drop in enantiomeric excess (ee%) during the scale-up of Ethomoxane. While the 1,4-benzodioxan core is generally stable, the C2-chiral center is susceptible to erosion via three specific mechanisms during synthesis:

-

Competitive SN1 Pathways during the amination of the side chain.

-

Base-Catalyzed Proton Abstraction at the C2 position (thermodynamic equilibration).

-

Regiochemical Mismatch during the initial ring closure with chiral epichlorohydrin.

This guide moves beyond standard literature to address the process parameters that control these failures.

Module 1: Mechanism & Risk Mapping

To prevent racemization, we must visualize where the chirality is lost. The diagram below maps the synthesis flow against the failure modes.

Visualizing the Failure Points

Caption: Synthesis workflow highlighting critical racemization checkpoints (Red) versus stereoretentive pathways (Green).

Module 2: Troubleshooting Guide (Q&A Format)

Phase 1: The Ring Closure (Formation of the Benzodioxan Core)

User Query: "I am using (S)-epichlorohydrin to generate the (S)-hydroxymethyl intermediate, but my product is partially racemized immediately after ring closure."

Root Cause Analysis: The reaction of catechol with epichlorohydrin involves two steps: phenol alkylation and epoxide ring opening.

-

The Trap: If the phenoxide attacks the epoxide ring (C3) instead of displacing the chloride (C1) first, the stereochemical integrity depends on the specific mechanism of the subsequent closure.

-

The Fix: You must force the reaction to proceed via initial displacement of the chloride .

Protocol Adjustment:

| Parameter | Recommendation | Scientific Rationale |

|---|---|---|

| Base Selection | Use K₂CO₃ (Potassium Carbonate) instead of NaOH/KOH. | Strong hydroxides promote direct epoxide attack. Carbonates are milder, favoring the SN2 displacement of the chloride first. |

| Solvent | Acetone or Acetonitrile (Polar Aprotic). | Avoid alcohols (Protic). Protic solvents hydrogen-bond to the epoxide oxygen, activating it for premature ring-opening attack. |

| Temperature | Reflux (controlled) . | Maintain strict control. Excessive heat (>80°C) promotes competitive pathways. |

Validation Step: Check the optical rotation of the 2-hydroxymethyl-8-ethoxy-1,4-benzodioxan intermediate. Compare against literature values for the pure enantiomer before proceeding to tosylation.

Phase 2: The Amination (Side Chain Attachment)

User Query: "My tosylate intermediate is optically pure (>99% ee), but after reacting with n-butylamine, the final Ethomoxane drops to 85% ee."

Root Cause Analysis: This is the classic SN2 vs. SN1 competition .

-

The 2-position of the benzodioxan ring is secondary. While SN2 is favored, the adjacent oxygen atoms can stabilize a developing positive charge (carbocation character) via resonance or inductive effects, especially if the solvent supports ionization.

-

If an SN1 pathway opens (formation of a transient carbocation), the nucleophile (butylamine) can attack from either face, causing racemization.[1]

Protocol Adjustment:

-

Concentration: Increase the concentration of n-butylamine.

-

Why: Rate(SN2) = k[Substrate][Nucleophile]. Rate(SN1) = k[Substrate]. Increasing amine concentration linearly increases the SN2 rate without affecting the SN1 rate, effectively "outrunning" the racemization.

-

-

Solvent Switch:

-

AVOID: Ethanol, Methanol, Water (High dielectric, protic). These stabilize carbocations/leaving groups, promoting SN1.

-

USE: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). These polar aprotic solvents solvate the cation (K+ or Na+) but leave the nucleophile (amine) "naked" and highly reactive, forcing the SN2 mechanism.

-

-

Leaving Group: If Tosylate is too labile (prone to falling off), switch to Mesylate (Methanesulfonate). It is slightly less reactive, which can sometimes suppress the rapid ionization required for SN1.

Self-Validating Protocol (Amination):

Step 1: Dissolve 1.0 eq of Tosylate intermediate in minimal DMSO (0.5 M concentration). Step 2: Add 5.0 - 10.0 eq of n-butylamine (excess drives SN2). Step 3: Heat to 60°C (Do not exceed 80°C). Monitor by TLC/HPLC. Step 4: Upon completion, quench immediately into ice water to stop thermal equilibration.

Module 3: Analytical Validation

You cannot fix what you cannot measure. Standard HPLC columns often fail to separate benzodioxan enantiomers due to the conformational flexibility of the dioxane ring.

Recommended Chiral Stationary Phases (CSP):

| Column Type | Phase Description | Suitability for Ethomoxane |

| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | High. The "Gold Standard" for benzodioxans. The carbamate interaction sites bind well to the ether oxygens. |

| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Medium/High. Good alternative if OD-H shows peak overlap. |

| Mobile Phase | Hexane : Isopropanol (90:10) with 0.1% Diethylamine | Critical. The diethylamine acts as a peak tailing suppressor for the basic amine nitrogen. Without it, peaks will broaden, masking the enantiomeric split. |

Derivatization Trick: If direct separation fails, react a small aliquot of your final product with (R)-Mosher's Acid Chloride . This converts enantiomers into diastereomers, which are easily separable on standard achiral C18 columns.

References

-

Bolchi, C., Valoti, E., Straniero, V., Ruggeri, P., & Pallavicini, M. (2014).[2] From 2-aminomethyl-1,4-benzodioxane enantiomers to unichiral 2-cyano- and 2-carbonyl-substituted benzodioxanes via dichloroamine.[2][3][4] The Journal of Organic Chemistry, 79(14), 6732-6737.[2] Link

-

Zou, X., Sun, G., Huang, H., Wang, J., Yang, W., & Sun, J. (2020).[5] Catalytic Enantioselective Synthesis of 1,4-Benzodioxepines. Organic Letters, 22(1), 249-252.[5] Link

-

Chong, E., Qu, B., Zhang, Y., et al. (2019).[6] A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes.[3][4][6][7] Chemical Science, 10, 4047-4053. Link

-

Master Organic Chemistry. (2025). The SN1 Reaction Mechanism: Racemization and Stereochemistry.[8][9][10]Link

-

Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. From 2-aminomethyl-1,4-benzodioxane enantiomers to unichiral 2-cyano- and 2-carbonyl-substituted benzodioxanes via dichloroamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic Enantioselective Synthesis of 1,4-Benzodioxepines [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

Troubleshooting Ethomoxane precipitation in Krebs-Henseleit buffer

Guide for Researchers, Scientists, and Drug Development Professionals